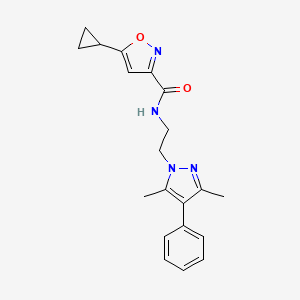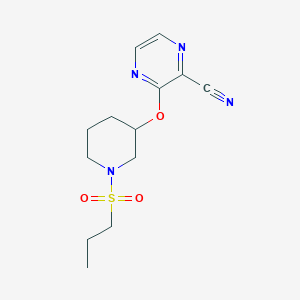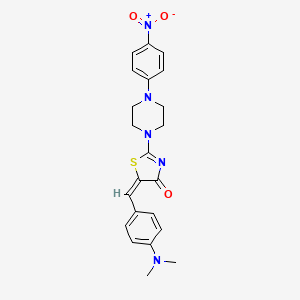![molecular formula C18H29N5O4 B2857743 7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 1005130-78-8](/img/structure/B2857743.png)
7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprophylline is a chemical compound with the empirical formula C10H14N4O4 and a molecular weight of 254.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione . The SMILES representation is CN1C2=C(N(CC(O)CO)C=N2)C(=O)N©C1=O .Physical And Chemical Properties Analysis
The compound has a melting point of 160°C to 165°C . It appears as a white powder .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to the specified chemical structure have been synthesized and characterized, providing foundational knowledge for further research and application development. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine have been documented, where the molecular structure of these compounds was determined using single crystal X-ray methods, showcasing the potential for creating hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006). Such studies provide a deeper understanding of molecular interactions and the structural properties of novel compounds, which can be essential for their application in various scientific fields.
Molecular Structure and Reactivity
Investigations into the structure and reactivity of related compounds reveal insights into their chemical behavior and potential applications. For example, the study of the synthesis, structure, and reactivity of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine demonstrates the stability and solvatochromic properties of the compound, which could have implications for its use in materials science or as a probe in chemical sensing applications (Brook, Haltiwanger, & Koch, 1992).
Analytical and Spectral Studies
Detailed analytical and spectral studies on similar compounds, such as the investigation of the molecular structure, vibrational and electronic spectral investigation of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione by ab initio HF and DFT method, provide critical insights into the electronic properties and molecular stability of these compounds (Prabakaran & Muthu, 2014). Such studies are pivotal in understanding the fundamental properties of these compounds, which can inform their potential applications in areas like drug design, materials science, and chemical sensing.
Propiedades
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11-5-12(2)7-22(6-11)9-14-19-16-15(23(14)8-13(25)10-24)17(26)21(4)18(27)20(16)3/h11-13,24-25H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJSOOLREYOGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2857669.png)
![N-[4-(acetylamino)phenyl]-1-(3,5-dimethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857670.png)
![{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2857673.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2857676.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride](/img/structure/B2857681.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(2-methoxyphenyl)methanone](/img/structure/B2857682.png)
